Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylate ester, making it a valuable molecule in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate
- Methyl 2-(4-Methylphenyl)thiazole-4-carboxylate
- Ethyl 2-(4-Ethylphenyl)thiazole-4-carboxylate
Uniqueness
Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the methoxy group, which enhances its solubility and biological activity compared to its analogs. This makes it a more potent and versatile compound in various applications .
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
HYWDTMXXONQOOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
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